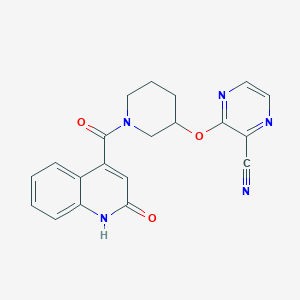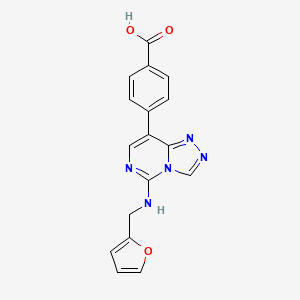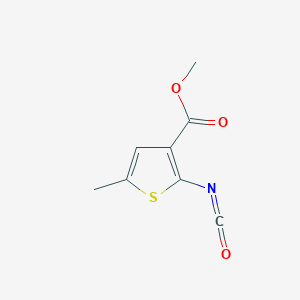![molecular formula C19H18N2O2 B2797402 1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 956713-46-5](/img/structure/B2797402.png)
1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C19H18N2O2 . It has a molecular weight of 306.36 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to two phenyl groups and a carbaldehyde group . One of the phenyl groups is attached to a propan-2-yloxy group .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.13±0.1 g/cm3 . The boiling point is predicted to be 485.1±40.0 °C .Applications De Recherche Scientifique
Chemistry and Heterocyclic Compounds Synthesis
The chemistry of derivatives similar to 1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. This highlights their potential for innovative transformations in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Antifungal Activity
Research into small molecules against pathogens such as Fusarium oxysporum f. sp. Albedinis reveals the importance of structural features for antifungal activity. Compounds with specific pharmacophore sites demonstrated efficacy, indicating a potential research area for compounds like this compound in combating fungal diseases (Kaddouri et al., 2022).
Organic Synthesis and Catalysis
The use of metal cation-exchanged clay as catalysts for organic synthesis, including reactions with phenolic and aldehyde compounds, showcases the versatility of heterocyclic compounds in facilitating various organic reactions. Such reactions include Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and synthesis of bisphenols. This suggests a potential application for compounds like this compound in catalysis and organic synthesis (Tateiwa & Uemura, 1997).
Synthesis of Heterocycles and Fluorescent Materials
The synthesis of tetrahydrobenzo[b]pyrans using organocatalysts highlights the role of heterocyclic compounds in developing new strategies for creating valuable heterocycles. This research demonstrates the importance of this compound-like compounds in synthesizing heterocycles with potential applications in pharmaceuticals and materials science (Kiyani, 2018).
Mécanisme D'action
Target of Action
Similar compounds with pyrazole and phenyl groups have been known to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the compound and the nature of the target.
Biochemical Pathways
Similar compounds have been known to affect a variety of pathways, including those involved in inflammation, cancer, and metabolic disorders .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
Propriétés
IUPAC Name |
1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(2)23-18-10-8-15(9-11-18)19-16(13-22)12-21(20-19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGCMFPLUPIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)

![(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2797329.png)
![2,4-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2797331.png)



![4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2797335.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2797338.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2797342.png)